molecular formula C8H3BrClF3N2O B12838965 4-Bromo-2-chloro-5-(trifluoromethoxy)-1H-1,3-benzimidazole

4-Bromo-2-chloro-5-(trifluoromethoxy)-1H-1,3-benzimidazole

Cat. No.: B12838965
M. Wt: 315.47 g/mol
InChI Key: NEDCEACCOAJGAL-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-(trifluoromethoxy)-1H-1,3-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with bromine, chlorine, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate ortho-phenylenediamine derivatives with substituted carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-5-(trifluoromethoxy)-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The benzimidazole core can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-chloro-5-(trifluoromethoxy)-1H-1,3-benzimidazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-(trifluoromethoxy)-1H-1,3-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.

Comparison with Similar Compounds

  • 4-Bromo-2-chloro-5-methoxy-1H-1,3-benzimidazole
  • 4-Bromo-2-chloro-5-(trifluoromethyl)-1H-1,3-benzimidazole
  • 4-Bromo-2-chloro-5-(difluoromethoxy)-1H-1,3-benzimidazole

Comparison: Compared to similar compounds, 4-Bromo-2-chloro-5-(trifluoromethoxy)-1H-1,3-benzimidazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

Molecular Formula

C8H3BrClF3N2O

Molecular Weight

315.47 g/mol

IUPAC Name

4-bromo-2-chloro-5-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H3BrClF3N2O/c9-5-4(16-8(11,12)13)2-1-3-6(5)15-7(10)14-3/h1-2H,(H,14,15)

InChI Key

NEDCEACCOAJGAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)Cl)Br)OC(F)(F)F

Origin of Product

United States

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